3,4,5-trimethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Trimethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide is a compound that features a trimethoxyphenyl group and a tetrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with 4-(1H-tetrazol-1-yl)aniline. The reaction is carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The trimethoxyphenyl group can be oxidized under specific conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the trimethoxyphenyl group can yield quinones, while reduction of a nitro group can yield aniline derivatives.
Scientific Research Applications
3,4,5-Trimethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It has potential as an anti-cancer agent due to its ability to inhibit tubulin polymerization.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Materials Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide involves its interaction with molecular targets such as tubulin. By binding to the colchicine binding site on tubulin, it inhibits tubulin polymerization, which is crucial for cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Colchicine: A well-known tubulin polymerization inhibitor.
Podophyllotoxin: Another compound that targets tubulin.
Combretastatin: A potent microtubule-targeting agent.
Uniqueness
3,4,5-Trimethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide is unique due to the presence of both the trimethoxyphenyl group and the tetrazole moiety. This combination enhances its binding affinity and specificity for molecular targets, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C17H17N5O4 |
---|---|
Molecular Weight |
355.3 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-[4-(tetrazol-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C17H17N5O4/c1-24-14-8-11(9-15(25-2)16(14)26-3)17(23)19-12-4-6-13(7-5-12)22-10-18-20-21-22/h4-10H,1-3H3,(H,19,23) |
InChI Key |
SLXIAHGZVWCFDK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)N3C=NN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.